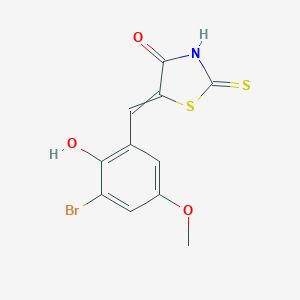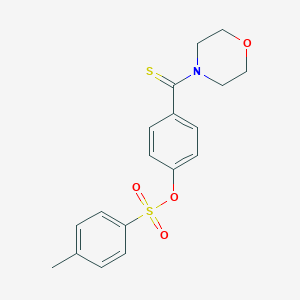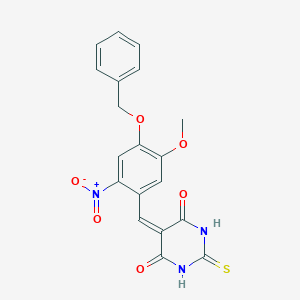
Androgen receptor antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor antagonist 3 is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androgen receptor antagonist 3 typically involves multi-step organic reactions. One common method includes the Friedländer condensation, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde under acidic conditions . Another approach is the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Androgen receptor antagonist 3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cobalt oxide, ambient air, mild conditions.
Reduction: Visible-light-mediated catalysis, Hantzsch esters.
Substitution: Palladium catalysts, boron reagents, mild and functional group tolerant conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant pharmacological and industrial applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Androgen receptor antagonist 3 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication . Additionally, it acts as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core structure and exhibits comparable biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications and similar synthetic routes.
1H-Pyrazolo[3,4-b]quinolines: Another class of quinoline derivatives with significant biological activities.
Uniqueness
Androgen receptor antagonist 3 is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C22H18ClN |
|---|---|
Molecular Weight |
331.8g/mol |
IUPAC Name |
12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2 |
InChI Key |
NUTFFTIAYAJRGC-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE](/img/structure/B415150.png)


![ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415155.png)
![ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415156.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415157.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415158.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415159.png)

![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415162.png)
![2-[4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415163.png)

![ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(4-FLUOROPHENYL)METHYLENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415169.png)
